Cesium oxalate
Description
Significance of Cesium Oxalate (B1200264) in Modern Chemical Sciences
The importance of cesium oxalate in contemporary chemical research is multifaceted. In fundamental inorganic chemistry, it serves as a valuable subject for studying periodic trends, with its high solubility in water and thermal stability offering a comparative benchmark against other alkali metal oxalates. Beyond its foundational role, this compound is a key player in the development of advanced materials. It is utilized in the synthesis of specialized glasses and ceramics and is explored for its potential in optoelectronic devices and sensors. americanelements.com Furthermore, its role as a precursor for other cesium compounds makes it a versatile reagent in various chemical syntheses.
Evolution of Research Trajectories in this compound Chemistry
The scientific journey of this compound began with its synthesis through straightforward acid-base reactions, typically involving cesium hydroxide (B78521) or cesium carbonate with oxalic acid. A notable advancement was the discovery of a high-temperature reaction where cesium carbonate reacts with carbon monoxide to produce this compound, a reactivity not observed with other alkali carbonates. wikipedia.org
Early structural elucidation of its anhydrous and hydrated forms through X-ray diffraction has been fundamental to understanding its chemical behavior. More recent research has shifted towards harnessing this compound's potential in cutting-edge applications. A significant area of investigation is its use in visible light photoredox catalysis, where alkyl cesium oxalates have been identified as stable, effective precursors for generating carbon radicals. princeton.eduescholarship.org This has opened new avenues for the formation of complex organic molecules. escholarship.org Additionally, research into the synthesis of this compound from carbon dioxide highlights its potential role in carbon capture and utilization technologies. jst.go.jpjst.go.jp
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dicesium;oxalate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Cs/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQUOWMMDQTGCX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2C2O4, C2Cs2O4 | |
| Record name | caesium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336476 | |
| Record name | Ethanedioic acid cesium salt (1:2) | |
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Molecular Weight |
353.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], White powder; [Sigma-Aldrich MSDS], Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerous oxalate | |
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| Record name | Cesium oxalate | |
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| Record name | Cerium(III) oxalate hydrate | |
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CAS No. |
139-42-4, 1068-63-9 | |
| Record name | Cerium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
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| Record name | Ethanedioic acid cesium salt (1:2) | |
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| Record name | Dicesium oxalate | |
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| Record name | Tris[oxalate(2-)]dicerium | |
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| Record name | CAESIUM OXALATE | |
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Synthetic Methodologies and Reaction Pathways for Cesium Oxalate Derivatization
Indirect Synthetic Routes and Precursor Chemistry
Indirect synthetic routes involve intermediate compounds that are subsequently converted to cesium oxalate (B1200264).
Cesium oxalate can be synthesized via the hydrolysis of tert-alkyl methyl oxalates using aqueous cesium hydroxide (B78521) (CsOH). chemrxiv.org This method is advantageous as it avoids the formation of unstable intermediates. For example, a one-pot, two-step process involves the hydrolysis of a methyl oxalate precursor at 0 °C in the presence of cesium hydroxide (1.05 equiv.) in an acetone:water mixture. lookchem.com This hydrolysis step allows for the isolation of pure this compound in high yield without the need for chromatography. escholarship.org While tert-alkyl hydrogen oxalates can be unstable, their preformed cesium salts are bench-stable, non-hygroscopic, and easy to handle. escholarship.org
A two-step conversion process has been proposed where cesium carbonate is initially converted to formates, which are then reheated to enhance the yield of oxalates. Research indicates that hydrated alkali carbonates can promote CO₂ hydrogenation to formate (B1220265), oxalate, and other C₂₊ carboxylates at elevated temperatures and pressures without transition-metal catalysts or solvents. acs.org
In the first step, Cs₂CO₃ supported over activated carbon (AC) can be treated with CO₂ and H₂ at conditions such as 320 °C and 16 atm each for 5 minutes, leading to a formate-rich salt. jst.go.jp In the second step, after cooling and replacing the gas with CO and CO₂, this formate-rich salt is reheated to facilitate oxalate formation. jst.go.jp While pyrolysis of cesium formate under N₂ typically results in CO and carbonate with little oxalate formation, controlling the reaction under pressurized CO and CO₂ can lead to oxalate. jst.go.jpacs.org The reversibility of formate and oxalate formation enables selective oxalate synthesis in a one-pot, two-step process where Cs₂CO₃ is heated under CO₂/H₂ to yield a mixture of formate and oxalate, which is then subjected to CO₂ to produce oxalate. acs.org
The following table outlines data for a two-step conversion process:
| Step | Reactants | Conditions | Products | Yield/Outcome | Reference |
| 1 | Cs₂CO₃ + CO₂ + H₂ | 320 °C, 16 atm (CO₂), 16 atm (H₂), 5 min | Formate-rich salt (formate, oxalate) | Predominantly formate and oxalate | jst.go.jpacs.org |
| 2 | Formate-rich salt + CO + CO₂ | Reheating after cooling and gas replacement | Oxalate | Enhanced oxalate yield | jst.go.jp |
| 1 | Cs₂CO₃ + CO₂ + H₂ | 340 °C, 60 bar (1:1 CO₂/H₂) | Formate and oxalate | Predominantly formate and oxalate | acs.org |
| 2 | Product mixture + CO₂ | 340 °C, 60 bar, 2 h | Oxalate | Selective oxalate synthesis | acs.org |
Advanced Structural Elucidation and Crystallography of Cesium Oxalate Systems
Crystal Structure Determination and Analysis
The determination of crystal structures is crucial for understanding the macroscopic properties of materials. For cesium oxalate (B1200264) systems, various diffraction techniques have been employed to elucidate their atomic arrangements.
Ab Initio Determination from High-Resolution Powder Diffraction Data
The crystal structure of solvent-free cesium oxalate (Cs₂C₂O₄) has been determined ab initio using high-resolution synchrotron and X-ray laboratory powder diffraction data. This method is particularly valuable when suitable single crystals are unavailable for conventional single-crystal X-ray diffraction. This compound crystallizes in a monoclinic system with the space group P2₁/c. Its lattice parameters have been precisely determined as a = 6.62146(5) Å, b = 11.00379(9) Å, c = 8.61253(7) Å, with a β angle of 97.1388(4) degrees and Z = 4 formula units per unit cell. nih.govacs.org The structure of Cs₂C₂O₄ can be conceptually derived from the Hg₉₉As type. nih.govacs.org
The application of ab initio methods to powder diffraction data, often incorporating techniques like the maximum-entropy method (MEM), allows for the determination of detailed electron density distributions, even revealing complexities such as disorder within crystal structures. doi.org For hydrogen-containing compounds like this compound monohydrate (Cs₂C₂O₄·H₂O), a combined approach utilizing single-crystal X-ray diffraction and powder neutron diffraction data has proven effective in improving the accuracy of structural refinements, particularly for the precise localization of hydrogen atom positions. researchgate.netresearchgate.net
Single Crystal X-ray Diffraction Studies of Cesium Hydrogen Oxalate
Single crystal X-ray diffraction is a powerful technique for precise structural determination. Recent research has focused on the reinvestigation of the crystal structure and chemical formula of cesium hydrogen oxalate using this method, alongside infrared spectroscopy and thermal analysis. researcher.life
Cesium hydrogen oxalate dihydrate (CHOD) single crystals, synthesized via the slow evaporation solution growth technique, have been characterized by diffraction studies, confirming their triclinic crystal system with the space group P-1. researchgate.net Further corroboration of this triclinic symmetry comes from electron paramagnetic resonance (EPR) studies of Cu²⁺-doped cesium hydrogen oxalate single crystals, which indicate the presence of a single paramagnetic site. researchgate.netresearchgate.netaip.org The structure of cesium tetroxalate dihydrate has also been determined using X-ray diffractometer data. researchgate.net
Conformation of the Oxalate Anion in this compound Systems
The oxalate anion (C₂O₄²⁻) exhibits distinct conformational behaviors within different crystalline environments. In the structure of this compound (Cs₂C₂O₄), the oxalate anion adopts a staggered conformation. nih.govacs.org This staggered arrangement is characterized by an O–C–C–O dihedral angle of 81(1)°, which closely approximates D₂d symmetry. wikipedia.org This observation was significant as it provided the first experimental proof of a staggered oxalate anion in the solid state among alkali oxalates. nih.govacs.org
This staggered conformation in this compound stands in contrast to the planar D₂h conformation typically observed when the oxalate anion acts as a bidentate ligand, chelating to a single metal center. wikipedia.org While quantum mechanical calculations often predict a preference for the staggered (D₂d) conformation, experimental findings frequently show planar (D₂h) oxalate anions, with this compound being a notable exception. mpg.de The conformation of the oxalate anion, especially when it acts as a weakly interacting ligand, is largely influenced by packing effects within the crystal lattice. mpg.de Furthermore, changes in temperature or the size of the alkali cation can induce transitions between staggered and planar oxalate conformations within these systems. researchgate.net
Table 1: Crystallographic Data for this compound (Cs₂C₂O₄)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govacs.org |
| Space Group | P2₁/c | nih.govacs.org |
| a (Å) | 6.62146(5) | nih.govacs.org |
| b (Å) | 11.00379(9) | nih.govacs.org |
| c (Å) | 8.61253(7) | nih.govacs.org |
| β (°) | 97.1388(4) | nih.govacs.org |
| Z | 4 | nih.govacs.org |
| Oxalate Conformation | Staggered | nih.govacs.org |
| O–C–C–O Dihedral Angle | 81(1)° | wikipedia.org |
Crystalline Field and Bonding Analysis
Understanding the crystalline field and bonding characteristics within this compound systems, particularly when doped with transition metal ions, provides insights into their electronic and magnetic properties.
Studies of Crystalline Fields Around Doped Metal Ions in Cesium Hydrogen Oxalate Crystals
Electron paramagnetic resonance (EPR) and optical absorption spectroscopy have been utilized to investigate the crystalline fields surrounding doped metal ions in cesium hydrogen oxalate single crystals. Specifically, studies on Cu²⁺ ions doped into cesium hydrogen oxalate have been conducted at room temperature. researchgate.netresearchgate.netaip.orgiaea.orgresearchgate.net
The analysis of these spectroscopic data indicates that the crystalline field around the Cu²⁺ ion in cesium hydrogen oxalate is nearly axially symmetric. researchgate.netresearchgate.netaip.orgiaea.org This axial symmetry is a significant finding, and the EPR results consistently show the presence of a single paramagnetic site for the Cu²⁺ ion, which further supports the triclinic crystal symmetry of cesium hydrogen oxalate. researchgate.netresearchgate.netaip.orgiaea.org From the experimental data, theoretical octahedral field parameters and tetragonal field parameters have been derived using the superposition model, providing a quantitative description of the ligand field environment. researchgate.netaip.orgiaea.org
Molecular Orbital Bonding Coefficient Determination
Beyond characterizing the crystalline field, spectroscopic studies also enable the determination of molecular orbital bonding coefficients, which shed light on the nature of chemical bonds within these complexes. For Cu²⁺ ions in cesium hydrogen oxalate single crystals, molecular orbital bonding coefficients have been extensively studied using both EPR and optical absorption data. researchgate.netaip.orgiaea.org
These coefficients, along with the spin-Hamiltonian parameters (g and A), are crucial for understanding the extent of covalency between the central metal ion (Cu²⁺) and its surrounding ligands (oxalate). researchgate.netaip.orgiaea.org The orbital reduction factor (k), which is equivalent to the covalency factor (N), serves as a direct indicator of this covalency. researchgate.net The nature of the bonding within the complex is discussed based on these determined parameters, with both experimental and theoretical approaches, such as crystal-field theory, contributing to a comprehensive understanding. aip.orgyok.gov.tr
Table 2: Key Parameters from Doped Cesium Hydrogen Oxalate Studies
| Parameter | Doped Ion | Value/Characteristic | Reference |
| Crystalline Field Symmetry | Cu²⁺ | Almost axially symmetric | researchgate.netresearchgate.netaip.orgiaea.org |
| Number of Paramagnetic Sites | Cu²⁺ | Single site | researchgate.netresearchgate.netaip.orgiaea.org |
| Crystal Symmetry Confirmation | Cu²⁺ | Triclinic | researchgate.netresearchgate.netaip.orgiaea.org |
| Molecular Orbital Bonding Coefficients | Cu²⁺ | Determined from EPR and optical data | researchgate.netaip.orgiaea.org |
| Spin-Hamiltonian Parameters (g and A) | Cu²⁺ | Determined | researchgate.netaip.orgiaea.org |
| Theoretical Field Parameters | Cu²⁺ | Octahedral and tetragonal, from superposition model | researchgate.netaip.orgiaea.org |
| Covalency Indicator | Cu²⁺ | Orbital reduction factor (k) / covalency factor (N) | researchgate.net |
Analysis of Coordination Geometry and its Modulation by Cesium Cation Size
The coordination geometry of this compound systems is profoundly influenced by the large ionic radius of the cesium cation, which is approximately 1.74 Å in 8-coordination. americanelements.com This characteristic distinguishes this compound from other alkali and alkaline earth oxalates. americanelements.com
In the solid state, the oxalate anion in Cs₂C₂O₄ adopts a staggered conformation, characterized by an O–C–C–O dihedral angle of 81(1)°. nih.govwikipedia.org This contrasts with the planar D₂h conformation typically observed when oxalate chelates to cations or in compounds like potassium oxalate (K₂C₂O₄). nih.govwikipedia.org The adoption of a staggered conformation in Cs₂C₂O₄ is primarily attributed to packing effects when the oxalate anion is bonded to non-polarizing cations such as potassium, rubidium, and cesium. nih.gov
Studies on solvent-free alkali oxalates reveal a strong dependence of the alkali cation's coordination number on its size. For cesium, coordination numbers typically range from nine to ten. nih.gov Specifically, in the crystal structure of Cs₂C₂O₄, there are two crystallographically distinct cesium cations. One cesium site, Cs(1), is coordinated to nine oxygen atoms originating from six different oxalate anions, forming a distorted tetragonal antiprism capped at one of its trigonal planes. nih.gov The increasing size of alkali metal cations, from lithium to cesium, correlates with a transition in the oxalate moiety's conformation from planar to increasingly staggered forms in both gas-phase and crystalline states. This is because the larger rubidium and cesium ions are less suitable for symmetric accommodation within the oxalate scaffold, and the more ionic bonding in heavier alkali metals increases electron density on the oxalate, leading to a twist around the C-C bond. nih.gov
An interactive table illustrating the coordination numbers of alkali cations in their respective oxalates is provided below:
Table 1: Coordination Numbers of Alkali Cations in Neutral, Solvent-Free Alkali Oxalates
| Alkali Cation | Coordination Number | Typical Geometry | Source |
| Lithium (Li⁺) | 4 | Tetrahedron | nih.gov |
| Sodium (Na⁺) | 6 | Octahedron | nih.gov |
| Potassium (K⁺) | 8 | Cubic | nih.gov |
| Rubidium (Rb⁺) | 8 (β-Rb₂C₂O₄), 9-10 (α-Rb₂C₂O₄) | Cubic (β-Rb₂C₂O₄), Irregular Polyhedra (α-Rb₂C₂O₄) | nih.gov |
| Cesium (Cs⁺) | 9-10 | Irregular Polyhedra (e.g., distorted tetragonal antiprism for Cs(1)) | nih.gov |
Phase Transitions and Polymorphism in Alkali Oxalate Systems
Alkali metal oxalates, including this compound, exhibit various phase transitions and polymorphism, which are crystalline forms of a compound. wikipedia.orgnih.gov At ambient conditions, this compound crystallizes in a monoclinic crystal structure with the P2₁/c space group, and its oxalate anion is in a staggered conformation. wikipedia.orgamericanelements.com
The high-temperature phases of alkali-metal oxalates (M₂C₂O₄, where M = K, Rb, Cs) and their decomposition products, alkali-metal carbonates (M₂CO₃), have been extensively investigated using techniques such as fast, angle-dispersive X-ray powder diffraction. wikipedia.orgnih.gov These studies have identified several modifications, some of which were previously unknown. nih.gov
An interactive table summarizing the observed high-temperature phases and their corresponding space groups for alkali metal oxalates and their carbonates is presented below:
Table 2: High-Temperature Phases and Space Groups of Alkali Metal Oxalates and Carbonates
| Compound | Phase Designation | Space Group | Temperature/Conditions | Source |
| K₂C₂O₄ | α-K₂[C₂O₄] | P6₃/mmc | High-temperature | nih.gov |
| δ-K₂[C₂O₄] | Pbam | High-temperature | nih.gov | |
| Rb₂C₂O₄ | α-Rb₂[C₂O₄] | P6₃/mmc | High-temperature | nih.gov |
| β-Rb₂[C₂O₄] | Pnma | High-temperature | nih.gov | |
| γ-Rb₂[C₂O₄] | P2₁/c | High-temperature | nih.gov | |
| δ-Rb₂[C₂O₄] | Pbam | High-temperature | nih.gov | |
| Cs₂C₂O₄ | α-Cs₂[C₂O₄] | P6₃/mmc | High-temperature | nih.gov |
| β-Cs₂[C₂O₄] | Pnma | High-temperature | nih.gov | |
| γ-Cs₂[C₂O₄] | P2₁/c | High-temperature | nih.gov | |
| K₂CO₃ | α-K₂[CO₃] | P6₃/mmc | High-temperature | nih.gov |
| Rb₂CO₃ | α-Rb₂[CO₃] | P6₃/mmc | High-temperature | nih.gov |
| β-Rb₂[CO₃] | Pnma | High-temperature | nih.gov | |
| γ-Rb₂[CO₃] | P2₁/c | High-temperature | nih.gov | |
| Cs₂CO₃ | α-Cs₂[CO₃] | P6₃/mmc | High-temperature | nih.gov |
| β-Cs₂[CO₃] | Pnma | High-temperature | nih.gov | |
| γ-Cs₂[CO₃] | P2₁/c | High-temperature | nih.gov |
Changes in temperature and/or cation size are known to induce alterations in the conformation of the oxalate anions (from staggered to planar or vice versa), the deviation of their centroids from ideal hexagonal packing, and the coordination environment of the metal cations by oxygen atoms. wikipedia.org
While unhydrated this compound (Cs₂C₂O₄) does not undergo phase transitions when subjected to high pressure (0-2.3 GPa), it exhibits a degradation of electron density distribution. americanelements.com However, the presence of water molecules is crucial, as X-ray induced decomposition of this compound monohydrate under high pressure can lead to the formation of novel compounds like cesium superoxide (B77818). americanelements.comwikipedia.org This highlights the significant role of water molecules in facilitating structural synthesis under extreme conditions. americanelements.comwikipedia.org
Investigations into Double Salts and Mixed-Anion Compounds Involving this compound
This compound is known to participate in the formation of various double salts and mixed-anion compounds. Double salts are compounds that contain cesium and another element in addition to the oxalate anion. nih.gov In these structures, the oxalate anion can complex with another metal, which then forms a salt with cesium. nih.gov
Notable examples of double salts involving this compound include cesium bis(oxalato)oxotitanate(IV) trihydrate (Cs₄[TiO(C₂O₄)₂]₂·3H₂O) and double Np(V) this compound (CsNpO₂C₂O₄·nH₂O). nih.gov Beyond double salts, mixed-anion compounds that incorporate cesium, oxalate, and an additional anion have also been identified. Examples include uranyl sulfate (B86663) compounds containing cesium and oxalate, and cesium bis(oxalato)borate (Cs[B(C₂O₄)₂]). nih.gov
These bis(oxalato)borates, ranging from lithium to cesium, are of interest for their potential as electroconductive components in non-aqueous electrolytes, particularly for modern chemical current sources such as lithium and sodium ion batteries and super-capacitors. americanelements.com
Compound Names and PubChem CIDs
An interactive table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs is provided below:
Spectroscopic Characterization Techniques and Applications in Cesium Oxalate Research
Vibrational Spectroscopy Applications
FTIR spectroscopy is widely utilized to confirm the presence of fundamental functional groups, such as the oxalate (B1200264) moiety, water of crystallization, and metal-oxygen bonds, in various oxalate compounds. researchgate.net For cesium oxalate (Cs₂C₂O₄), FTIR, alongside Raman spectroscopy, has been employed to determine the structure of the oxalate anion. walisongo.ac.id A significant application lies in distinguishing between the two limiting structures of the oxalate anion: planar (D₂h symmetry) and nonplanar (D₂d symmetry). walisongo.ac.idresearchgate.net Shifts in IR absorption bands, particularly in the 1600/1400 cm⁻¹ region, can indicate the planarity or non-planarity of the oxalate group. researchgate.net Furthermore, FTIR spectroscopy can be used for real-time kinetic studies of chemical reactions involving inorganic treatments, even in aqueous environments. nih.gov
Raman spectroscopy offers a non-destructive method for obtaining structural information on both organic and inorganic molecular compounds. nih.govunchainedlabs.com It measures the vibrational energy of molecules, producing a unique vibrational energy profile that allows for a high degree of specificity in identifying molecular structures. unchainedlabs.com In the context of this compound, FT-Raman spectroscopy, in conjunction with FTIR, has been used to investigate the molecular structure of the oxalate anion. walisongo.ac.idresearchgate.net
A key finding from these studies is that the oxalate anion in solid this compound (Cs₂C₂O₄) exhibits a staggered (non-planar) conformation. This contrasts with potassium oxalate (K₂C₂O₄), where the oxalate anion is planar. acs.org The distinct vibrational spectra of these two structural forms (planar vs. non-planar) allow for their differentiation using IR and Raman techniques. walisongo.ac.id
Electronic and Magnetic Resonance Spectroscopies
Electronic and magnetic resonance spectroscopies, such as Electron Paramagnetic Resonance (EPR) and Optical Absorption Spectroscopy, are employed to investigate the electronic structure and the environment of paramagnetic species within this compound compounds.
EPR spectroscopy is a powerful technique for studying paramagnetic centers, including transition metal ions doped into diamagnetic host materials. wiley-vch.de Studies have been conducted on single crystals of this compound monohydrate (Cs₂C₂O₄•H₂O) doped with paramagnetic ions like Mn²⁺ and Cu²⁺. icm.edu.pl The introduction of these ions, typically by adding their sulfates during crystal growth, can lead to charge imbalances, which are often compensated by the formation of positive ion vacancies within the lattice. icm.edu.pl
EPR measurements on Mn²⁺ and Cu²⁺ doped Cs₂C₂O₄•H₂O have revealed the presence of two identical but differently oriented magnetic complexes for Mn²⁺, with their z-axes making an angle of 70 ± 2° with each other. icm.edu.pl The angular variation studies of the EPR spectra indicate an orthorhombic symmetry for the observed spectrum. icm.edu.pl For Cu²⁺ ions doped in cesium hydrogen oxalate single crystals, EPR studies have determined spin-Hamiltonian parameters (g and A tensors) and indicated that the crystalline field around the Cu²⁺ ion is nearly axially symmetric, confirming a single paramagnetic site consistent with triclinic crystal symmetry. researchgate.netyok.gov.tr Similarly, EPR studies of VO²⁺ ions in cesium hydrogen oxalate have shown that the vanadium ion forms a tetragonally compressed octahedron. researchgate.net
Optical absorption spectroscopy is utilized to investigate the electronic structure of materials. For this compound compounds, studies have focused on the electronic transitions of doped paramagnetic ions. For instance, optical absorption spectra of Cu²⁺ ions in cesium hydrogen oxalate single crystals have been examined at room temperature. researchgate.netyok.gov.trresearchgate.net These investigations contribute to understanding the electronic structure and molecular orbital bonding coefficients within the complexes. yok.gov.tr Furthermore, UV-Vis studies on Cesium Hydrogen Oxalate Dihydrate (CHOD) single crystals have determined an optical absorption edge at 241 nm, demonstrating excellent optical transmission throughout the visible region. researchgate.net
Mössbauer Spectroscopy in Thermal Decomposition Pathways
Mössbauer spectroscopy is a valuable technique for studying the thermal decomposition pathways of iron-containing compounds, providing information on the oxidation states, geometry, and structure of iron complexes. researchgate.net While direct Mössbauer studies on the thermal decomposition of anhydrous this compound (Cs₂C₂O₄) are not widely detailed, its application has been significant in understanding the decomposition of alkali tris(oxalato)ferrates(III), which include the cesium complex (Cs₃[Fe(C₂O₄)₃]). science.govconicet.gov.aracs.org
Research using Mössbauer spectroscopy, in conjunction with infrared spectroscopy and thermogravimetric techniques, has shown that the thermal decomposition of cesium tris(oxalato)ferrate(III) (Cs₃[Fe(C₂O₄)₃]) begins around 200 °C. science.gov During this process, various intermediates are formed. For cesium tris(oxalato)ferrate(III), the intermediate identified is Cs₂Feᴵᴵ(C₂O₄)₂(H₂O)₂. science.gov Mössbauer spectroscopy's ability to distinguish between different iron oxidation states makes it an effective tool for tracking the chemical changes and intermediate species formed during the thermal decomposition process. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Cesium Oxalate
Thermal Decomposition Mechanisms and Kinetics
The thermal decomposition of cesium oxalate (B1200264) is a fundamental aspect of its chemical reactivity, leading to the formation of simpler inorganic compounds.
Decomposition Pathways to Cesium Carbonate and Carbon Monoxide
Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g) nih.govwikipedia.org
This reaction is utilized for the preparation of cesium carbonate. niscpr.res.in
Solid-State Reaction Products and Intermediates upon Heating
Upon heating, the main solid-state product resulting from the thermal decomposition of cesium oxalate is cesium carbonate. nih.govwikipedia.org While studies on the thermal decomposition of mixed metal oxalates involving cesium (e.g., cesium oxomolybdenum(VI) oxalates or cesium tris(oxalato)ferrate(III) dihydrate) have identified various intermediate compounds, such as oxalate-carbonate species, niscpr.res.iniitr.ac.in detailed information on specific solid-state intermediates formed during the decomposition of pure this compound is not extensively documented in the available literature.
Influence of Atmospheric Conditions and Support Materials on Decomposition
Radical Chemistry and Organic Transformations
Cesium oxalates have emerged as valuable precursors in radical chemistry, particularly in the synthesis of alkyl halides through deoxygenation processes.
Radical Deoxychlorination Reactions for Alkyl Halide Synthesis
A significant application of cesium oxalates lies in their use for radical deoxychlorination reactions, which facilitate the preparation of hindered secondary and tertiary alkyl chlorides. nih.govnih.govnih.govontosight.ainih.govnih.govresearchgate.net This methodology presents a complementary approach to conventional deoxychlorination methods that operate via heterolytic mechanisms, such as those employing thionyl chloride or Appel conditions. nih.govnih.gov A key advantage of the radical pathway is its reduced propensity for carbocation rearrangements and elimination reactions, often observed with nucleophilic substitution-based chemistry. nih.govnih.gov
The radical deoxychlorination typically proceeds under visible light photoredox catalysis. An iridium-based photocatalyst is commonly employed, and ethyl trichloroacetate (B1195264) (ETCA) serves as an efficient source of chlorine atoms. nih.govontosight.ainih.govresearchgate.netfishersci.ca The reaction exhibits good functional group tolerance, accommodating various moieties including ketones, alcohols, and amides. nih.govnih.govnih.govnih.govnih.gov Furthermore, high diastereoselectivity has been achieved in the synthesis of certain secondary alkyl chlorides, exemplified by derivatives from natural products like (−)-thujone and (+)-isomenthol. nih.govnih.gov
Table 1: Representative Alkyl Chlorides Synthesized via Radical Deoxychlorination of Cesium Oxalates
| Substrate (this compound Derived From) | Alkyl Chloride Product | Yield (%) | Diastereoselectivity (dr) | Citation |
| Cyclopentyl alcohol | Cyclopentyl chloride | 67-87 | N/A | nih.gov |
| Cyclohexyl alcohol | Cyclohexyl chloride | 67-87 | >9:1 (for 2.5:1 mixture of diastereomeric oxalates) | nih.govnih.gov |
| Cycloheptyl alcohol | Cycloheptyl chloride | 67-87 | N/A | nih.gov |
| (+)-Sclareolide | Sclareolide derivative | 83 | N/A | nih.govnih.gov |
| Neopentyl tertiary alcohol | Neopentyl 3° chloride | 54 | N/A | nih.govnih.gov |
| (−)-Thujone | Thujone derivative | N/A | 20:1 | nih.govnih.gov |
| (+)-Isomenthol | Isomenthol derivative | N/A | 20:1 | nih.govnih.gov |
Exploration of Deoxybromination and Deoxyfluorination Analogs
Beyond deoxychlorination, preliminary studies have demonstrated the adaptability of these radical deoxyhalogenation conditions for the synthesis of alkyl bromides and alkyl fluorides. wikipedia.orgnih.govnih.govnih.govnih.govnih.gov
For deoxybromination, diethyl bromomalonate has been successfully employed as a bromine atom source, yielding the corresponding alkyl bromides. nih.gov
In the case of deoxyfluorination, Selectfluor has been utilized as the halide source. nih.gov While effective, the yields for deoxyfluorination reactions were generally reported to be lower compared to their deoxychlorination counterparts. nih.gov Mechanistic investigations into these light-mediated, often catalyst-free, deoxyfluorination processes suggest that a crucial step involves the single-electron oxidation of cesium oxalates by the in situ generated N-(chloromethyl)triethylenediamine radical dication (TEDA2+•), which is derived from Selectfluor. researchgate.netfishersci.cafishersci.ca This highlights the versatility of cesium oxalates as radical precursors for diverse halogenation reactions.
Table 2: Halide Sources for Radical Deoxyhalogenation
| Reaction Type | Halide Source | Citation |
| Deoxychlorination | Ethyl trichloroacetate | nih.govontosight.ainih.govfishersci.ca |
| Deoxybromination | Diethyl bromomalonate | nih.gov |
| Deoxyfluorination | Selectfluor | nih.govfishersci.cafishersci.ca |
Photoredox Catalysis for Alkyl Radical Generation from Oxalates
This compound plays a crucial role in visible-light photoredox catalysis for the generation of alkyl radicals. Alkyl oxalates, including those of cesium, serve as bench-stable alcohol-activating groups, enabling redox-neutral coupling reactions. beilstein-journals.orgresearchgate.netprinceton.edu The process typically involves the single-electron oxidation of the this compound by an excited-state photocatalyst, such as an Ir(III) complex or 4CzIPN (2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile). beilstein-journals.orgrsc.org This oxidation is followed by the elimination of two carbon dioxide (CO₂) molecules, leading to the formation of a tertiary alkyl radical. beilstein-journals.orgrsc.org
These generated alkyl radicals are highly reactive intermediates that can participate in various synthetic transformations. For instance, they readily combine with electron-deficient alkenes, providing a method for the formation of quaternary carbon centers. beilstein-journals.orgresearchgate.netprinceton.eduescholarship.org The efficiency of these reactions can be influenced by the presence of additives, with water, for example, assisting in the solubilization of the oxalate salt and providing a proton source to quench intermediate species. princeton.edu this compound salts are often preferred over parent acids or other activating groups due to their stability, non-hygroscopic nature, and ease of isolation and handling. princeton.eduescholarship.org
Table 1: Representative Conditions for Alkyl Radical Generation from Cesium Oxalates
| Substrate Type | Photocatalyst | Additive/Solvent | Light Source | Outcome | Reference |
| Tertiary alcohols (via alkyl oxalates) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | K₃PO₄ / DME:DMF (3:1) | Blue LED | Redox-neutral coupling with electron-deficient alkenes | escholarship.org |
| Tertiary alkyl this compound | 4CzIPN | DMF / CH₂Cl₂ | Blue LED | Alkyl radical formation for deoxyalkynylation | rsc.orgnju.edu.cn |
| Tertiary and secondary alcohols (via alkyl oxalates) | Iridium complex | Not specified | Visible light | Formation of useful radicals, redox-neutral | beilstein-journals.orgresearchgate.net |
Deoxyalkynylation Reactions via Cesium Oxalates
Cesium oxalates have also been successfully employed in deoxyalkynylation reactions, particularly for activated tertiary alcohols. nju.edu.cnrsc.org This transformation typically utilizes visible-light-induced photocatalysis in conjunction with ethynylbenziodoxolone (EBX) reagents. researchgate.netrsc.orgnju.edu.cnrsc.orgchemrxiv.orgepfl.ch A common photocatalyst for this reaction is 4CzIPN. rsc.orgnju.edu.cnchemrxiv.org
The proposed mechanism for deoxyalkynylation initiated by photoredox catalysis involves several key steps. Initially, the photocatalyst, upon visible light irradiation, enters an excited state. rsc.org This excited-state photocatalyst then undergoes a single-electron transfer (SET) process with the tertiary alkyl this compound salt, leading to its oxidation. rsc.org This is followed by the reductive quenching of the photocatalyst and the elimination of carbon dioxide, which generates a tertiary alkyl radical. rsc.org Subsequently, this alkyl radical adds to the EBX reagent, forming an alkenyl radical intermediate. rsc.org The final step involves a radical elimination to yield the desired C(sp³)–C(sp) coupling product. rsc.org This protocol is notable for its mild reaction conditions and its tolerance towards a broad range of functional groups. rsc.orgrsc.org
Table 2: Key Components in Deoxyalkynylation Reactions using Cesium Oxalates
| Reactant Class | Example | Role | Reference |
| Alkyl this compound | Cesium 2-[(2-methyl-4-phenylbutan-2-yl)oxy]-2-oxoacetate | Tertiary alcohol activating group, radical precursor | rsc.org |
| Photocatalyst | 4CzIPN | Initiates single-electron oxidation | rsc.orgnju.edu.cnchemrxiv.org |
| Alkynylation Reagent | Ethynylbenziodoxolone (EBX) | Source of the alkyne moiety | researchgate.netrsc.orgnju.edu.cnrsc.orgchemrxiv.orgepfl.ch |
| Additive | DMF | Enhances reaction efficiency | rsc.orgnju.edu.cn |
Coordination Chemistry and Complexation Behavior
Formation of Complex Salts with Transition Metals
This compound can participate in the formation of various complex salts, particularly with transition metals. These compounds often arise as double salts where cesium and another element are present alongside the oxalate anion, or where the oxalate itself acts as a ligand to a transition metal, forming a complex anion that then pairs with cesium cations. wikipedia.org A notable example is caesium bis(oxalato)oxotitanate(IV) trihydrate (Cs₄[TiO(C₂O₄)₂]₂·3H₂O). wikipedia.org
Oxalate (C₂O₄²⁻) is a well-known bidentate ligand in coordination chemistry. wikipedia.org Studies on the analysis of hydrated cesium salts of copper(II)-oxalate complex ions demonstrate the ability of oxalate to coordinate with transition metals in the presence of cesium as a counterion. chegg.com The formation of metal oxalate complexes can involve interactions between alkali metals and carbon dioxide, with the degree of activation of CO₂ by the alkali metals showing a trend where it is highest for lithium and systematically decreases down the group to cesium. rsc.org This trend correlates with the strength of the binding interaction between the alkali metal and CO₂, and influences the structure of the oxalate moiety within the product complexes, which can evolve from a planar to a staggered conformer with increasing atomic number of the interacting metal. rsc.org
Chelate Formation and Ligand Coordination Studies
The oxalate anion (C₂O₄²⁻) is a classic example of a chelating ligand due to its ability to bind to a central metal atom through two of its donor oxygen atoms, forming a stable, strain-free ring structure. mathabhangacollege.ac.in When oxalate chelates to a single metal center, it typically adopts a planar conformation, forming a five-membered MC₂O₂ ring. wikipedia.org A common illustration of this behavior is found in complexes like potassium ferrioxalate, K₃[Fe(C₂O₄)₃], where three oxalate ions chelate to an Fe³⁺ ion, resulting in a complex with three five-membered rings. wikipedia.orgmathabhangacollege.ac.in
While the oxalate anion itself exhibits clear chelating behavior, the coordination environment of the cesium ion in this compound structures is also of interest. In the solid-state structure of caesium oxalate (Cs₂C₂O₄), the O–C–C–O dihedral angle is reported as 81(1)°, indicating a staggered conformation of the two CO₂ planes, rather than a perfectly planar arrangement, when not directly chelating a single metal center within a complex. wikipedia.org This contrasts with the planar conformation adopted by oxalate when it directly chelates to cations. wikipedia.org Although cesium itself can form complexes with unusual ligand coordination, such as with certain crown ethers, the primary focus in the context of this compound involves the chelating properties of the oxalate anion with other metal ions. nih.gov
Solid-State Transformations and X-ray Induced Reactions
X-ray Induced Synthesis of Novel Compounds under High Pressure
X-ray induced processes, traditionally viewed as a source of material damage, have been harnessed as a novel route for chemical and structural synthesis, particularly under high-pressure conditions. researchgate.netanl.gov Research has demonstrated that powdered this compound monohydrate (Cs₂C₂H₂O₅), when subjected to high pressure (e.g., ≤ 0.5 GPa) and irradiated with X-rays at energies near the cesium K-edge, undergoes significant molecular and structural transformations. researchgate.net
A key finding in this area is the X-ray induced decomposition of this compound monohydrate at high pressure, leading to the synthesis of novel compounds such as cesium superoxide (B77818) (CsO₂). researchgate.netanl.govdntb.gov.uarsc.org This newly synthesized cesium superoxide exhibits a body-centered cubic (bcc) crystal structure that had not been previously observed. researchgate.net Crucially, the presence of water molecules in the initial solid-state compound and the application of high pressure are identified as critical factors for enabling these X-ray induced structural and chemical syntheses. anl.govrsc.org In contrast, when unhydrated this compound (Cs₂C₂O₄) is subjected to the same extreme conditions, only a degradation of the electron density distribution is observed, without the formation of a new crystalline compound. anl.govrsc.org
The mechanism behind these high-pressure, X-ray induced transformations is proposed to involve a cascade of ultrafast electronic relaxation processes triggered by X-ray photon absorption. researchgate.netanl.govrsc.org High pressure is believed to reduce the spatial separation between atomic entities, thereby increasing the rate of electronic decay processes and facilitating the dissociation of the initial compounds. researchgate.netanl.govaip.org The maximum yield for decomposition and transformation of this compound monohydrate is achieved when the crystalline samples are irradiated with X-ray energy slightly above the cation's K-edge. aip.org
Table 3: X-ray Induced Transformations of this compound under High Pressure
| Starting Material | Conditions | Observed Outcome | Key Requirement | Reference |
| This compound monohydrate (Cs₂C₂H₂O₅) | ≤ 0.5 GPa, X-ray irradiation (near Cs K-edge) | Synthesis of Cesium Superoxide (CsO₂) with novel bcc structure | High pressure, presence of water | researchgate.netanl.govdntb.gov.uarsc.org |
| Unhydrated this compound (Cs₂C₂O₄) | High pressure, X-ray irradiation | Degradation of electron density, no novel crystalline compound | N/A (lack of water) | anl.govrsc.org |
Advanced Applications of Cesium Oxalate in Materials Science and Engineering
Applications in Advanced Technologies
Development of Advanced Materials and Coatings
Cesium oxalate (B1200264) is a versatile chemical compound known for its unique properties and applications in various fields, particularly in materials science. chemimpex.comnetascientific.com It is utilized in the synthesis of cesium-based materials. chemimpex.comnetascientific.com These cesium-based materials possess unique properties beneficial for developing advanced electronic devices and sensors. chemimpex.comnetascientific.com
Furthermore, cesium oxalate finds application in the production of scintillation materials. chemimpex.comnetascientific.com Scintillation materials are crucial for detecting and measuring ionizing radiation, making them valuable in fields such as nuclear safety and medical imaging. chemimpex.comnetascientific.com Its applications also extend to the development of advanced coatings. chemimpex.comnetascientific.com
Research into Quantum Dots for Quantum Computing Technologies
This compound is investigated for its potential applications in quantum dots. chemimpex.comnetascientific.com Quantum dots (QDs), or semiconductor nanocrystals, are particles typically a few nanometers in size that exhibit distinct optical and electronic properties due to quantum mechanical effects. wikipedia.org These properties position QDs as a central topic in nanotechnology and materials science. wikipedia.org QDs are considered essential for the development of next-generation quantum computing technologies, serving as potential implementations of qubits for quantum information processing. chemimpex.comnetascientific.comwikipedia.org
Recent research highlights the emergence of cesium lead halide (CsPbX₃) nanocrystals, a class of quantum dots recognized for their superb optical and charge-transport properties. nih.gov A novel synthesis approach enables precise control over the size of these CsPbX₃ quantum dots, based on thermodynamic equilibrium rather than kinetic processes. nih.gov This high level of size control and ensemble uniformity is crucial for harnessing the exciton (B1674681) properties of CsPbX₃ quantum dots in various photonic and energy-harvesting applications. nih.gov
Catalytic Properties and Applications of Cesium Oxalate in Synthetic Chemistry
Role as Reagent in Organic Synthesis
Cesium oxalate (B1200264) serves as a key activating group for alcohols, facilitating transformations that are often challenging using traditional methods. By converting alcohols into their corresponding cesium oxalate salts, chemists can access reactive radical intermediates that participate in a variety of useful bond-forming reactions.
A significant application of this compound is in the synthesis of sterically hindered secondary and tertiary alkyl chlorides through a radical deoxychlorination process. researchgate.netnih.govhepatochem.com Traditional methods for converting alcohols to alkyl chlorides, such as reactions with thionyl chloride or Appel conditions (CCl₄/PPh₃), typically proceed through polar, heterolytic pathways (Sₙ1 or Sₙ2). lookchem.com These methods are often problematic for hindered secondary and tertiary alcohols. Sₙ1 reactions of tertiary alcohols can lead to undesired carbocation rearrangements and elimination byproducts, while Sₙ2 reactions of hindered secondary alcohols are often slow and inefficient due to steric hindrance. lookchem.com
To circumvent these limitations, a method utilizing visible light photoredox catalysis has been developed. lookchem.comacs.org In this approach, an alcohol is first converted to its corresponding this compound salt. This salt, when subjected to an iridium-based photocatalyst and a chlorine source in the presence of visible light, undergoes a single-electron transfer (SET) to generate a carbon-centered radical. lookchem.comacs.org This radical is then trapped by the chlorine source to yield the desired alkyl chloride. This radical-based pathway effectively avoids the formation of carbocationic intermediates, thus preventing rearrangements and elimination. nih.govlookchem.com
The reaction demonstrates broad substrate scope, successfully yielding a variety of complex and sterically demanding alkyl chlorides. lookchem.comacs.org For instance, the this compound derived from the natural product (+)-sclareolide was converted to its corresponding alkyl chloride in 83% yield. lookchem.comacs.org Similarly, substrates with neopentyl structures and bridged bicyclic ring systems, which are notoriously difficult to chlorinate via traditional methods, react efficiently under these conditions. lookchem.comacs.org The reaction also exhibits high diastereoselectivity in certain cases; the this compound from (+)-isomenthol provided the secondary alkyl chloride with a 20:1 diastereomeric ratio. lookchem.comacs.org
Table 1: Research Findings on the Radical Deoxychlorination of Various Cesium Oxalates
| Entry | This compound Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclopentyl Oxalate | Cyclopentyl Chloride | 87 | N/A |
| 2 | Cyclohexyl Oxalate | Cyclohexyl Chloride | 67 | >9:1 |
| 3 | (+)-Sclareolide-derived Oxalate | Corresponding Alkyl Chloride | 83 | N/A |
| 4 | Neopentyl-type Tertiary Oxalate | Neopentyl Tertiary Chloride | 61 | N/A |
| 5 | (-)-Thujone-derived Oxalate | Corresponding Secondary Chloride | 71 | 20:1 |
| 6 | (+)-Isomenthol-derived Oxalate | Corresponding Secondary Chloride | 72 | 20:1 |
| 7 | (-)-Menthol-derived Oxalate | Corresponding Secondary Chloride | 74 | 1.5:1 |
| 8 | Bridged Bicyclic Oxalate (Fenchol-derived) | Fenchyl Chloride | 65 | >20:1 |
Data sourced from studies on radical deoxychlorination. lookchem.comacs.org
The use of this compound as a radical precursor provides a powerful strategy that is complementary to standard heterolytic (Sₙ1 and Sₙ2) mechanisms. researchgate.netnih.govacs.org Heterolytic pathways rely on the cleavage of a C-O bond to form either a carbocation (Sₙ1) or to allow for nucleophilic attack (Sₙ2). lookchem.com For hindered alcohols, these pathways are often plagued by limitations. lookchem.com Sₙ1 reactions can suffer from a lack of selectivity due to carbocation rearrangements, while the steric bulk around the reaction center in Sₙ2 reactions can significantly impede the approach of the nucleophile. lookchem.com
The radical deoxychlorination of cesium oxalates bypasses these issues entirely. nih.govhepatochem.comlookchem.com The key step is the generation of a carbon-centered radical via single-electron oxidation of the oxalate, followed by the rapid extrusion of two molecules of carbon dioxide. beilstein-journals.org This process is not governed by the same steric and electronic constraints as heterolytic reactions. Consequently, it allows for the efficient synthesis of complex alkyl chlorides from hindered secondary and tertiary alcohols without the risk of skeletal rearrangements or competing elimination reactions that are common in Sₙ1 pathways. nih.govlookchem.com This radical-based approach thus opens up new synthetic routes to molecules that were previously difficult to access. lookchem.com
Preparation of Cesium-Based Catalysts
This compound is not only a reagent but also serves as a precursor for the preparation of other cesium-based catalytic materials. chemimpex.comjocpr.com One of the most straightforward methods is the thermal decomposition of this compound, which yields cesium carbonate (Cs₂CO₃) and carbon monoxide. Cesium carbonate is a widely used base and catalyst in a multitude of organic transformations, including Knoevenagel condensations, N-alkylation of amines, and the synthesis of various heterocyclic compounds. jocpr.com
Furthermore, this compound can be used more directly in the synthesis of supported catalysts. chemimpex.comrsc.org For example, it can be impregnated onto a support material, after which thermal treatment or other activation methods can generate catalytically active cesium species. chemimpex.com Its high solubility in water and ability to form stable complexes make it a suitable precursor for achieving a fine dispersion of cesium on catalyst supports. chemimpex.com This is crucial for creating catalysts with high surface area and reactivity, which are used in applications ranging from materials science to the development of advanced electronic devices. chemimpex.comrsc.org
Photoredox Catalysis and Related Transformations
The ability of cesium oxalates to serve as efficient precursors for carbon-centered radicals has made them prominent substrates in the field of photoredox catalysis. researchgate.netbeilstein-journals.org Under visible light irradiation, a photocatalyst, such as an iridium complex or an organic dye like 4CzIPN, becomes excited. beilstein-journals.orgchemrxiv.org The excited-state photocatalyst is a potent oxidant and can engage the this compound in a single-electron transfer (SET) event. beilstein-journals.org This oxidation of the oxalate, followed by decarboxylation, generates a reactive alkyl radical. beilstein-journals.orgresearchgate.net
This method provides a mild and redox-neutral pathway to access alkyl radicals from alcohols. beilstein-journals.orgresearchgate.net These radicals can then participate in a wide array of subsequent chemical transformations. researchgate.net A common application is their addition to electron-deficient alkenes in Giese-type reactions to form new carbon-carbon bonds, enabling the construction of quaternary carbon centers. beilstein-journals.orgresearchgate.net The reaction is compatible with a broad range of Michael acceptors, including acrylates, enones, vinyl sulfones, and acrylamides. beilstein-journals.org
Beyond Giese additions, this strategy has been extended to other important transformations. Through the synergistic combination of photoredox and nickel catalysis, tertiary alkyl oxalates can be used in the alkylarylation of terminal alkynes to form structurally diverse trisubstituted olefins with high selectivity. beilstein-journals.org Additionally, photoredox-mediated processes have been developed for the deoxyalkynylation of tertiary alcohols via their this compound derivatives, providing access to valuable alkynylated all-carbon quaternary centers. chemrxiv.org These methods highlight the synthetic power of using this compound in conjunction with photoredox catalysis to forge complex molecular architectures under mild conditions. chemrxiv.orgresearchgate.net
Table 2: Examples of Photoredox-Mediated Transformations Involving Cesium Oxalates
| Entry | Oxalate Precursor | Coupling Partner | Catalyst System | Transformation Type | Product |
| 1 | Tertiary Alkyl Oxalate | Electron-deficient Alkene | Ir(III) Photocatalyst | Giese-type Addition | Coupled Alkane |
| 2 | Tertiary Alkyl Oxalate | Aryl Bromide / Terminal Alkyne | Ir(III) Photocatalyst / Ni Catalyst | Alkylarylation of Alkyne | Trisubstituted Olefin |
| 3 | Tertiary Alkyl Oxalate | Ethynyl Benziodoxolone (PhEBX) | 4CzIPN (Organic Dye) | Deoxy-alkynylation | Alkynylated Quaternary Carbon |
| 4 | Secondary Alkyl Oxalate | N-Sulfinyl Imine | Photoredox Catalyst | Asymmetric Amino Acid Synthesis | Functionalized Unnatural Amino Acid |
Data compiled from research on photoredox catalysis. beilstein-journals.orgchemrxiv.org
Environmental Chemistry and Remediation Studies Involving Cesium Oxalate
Interaction with Soil Components
The behavior of cesium in the environment, particularly its interaction with soil, is a significant area of study due to the long-term contamination potential of radioactive cesium isotopes. Cesium oxalate (B1200264) (Cs₂C₂O₄) and the oxalate anion (C₂O₄²⁻) play a critical role in these interactions, influencing the mobility and bioavailability of cesium in soil systems.
Research has demonstrated that the presence of oxalate can significantly influence the adsorption and desorption of cesium ions on clay minerals like illite (B577164). acs.orgcambridge.orgcambridge.org Illite, a non-expandable clay mineral, is known for its strong affinity for cesium ions, binding them at specific sites, which makes remediation of contaminated soils challenging. acs.org
Studies investigating the effect of oxalate on cesium-laden illite have shown that as the concentration of oxalate increases, the sorption of cesium onto the mineral decreases. cambridge.orgcambridge.orgresearchgate.netgeoscienceworld.org Conversely, the desorption of cesium from illite increases notably with higher oxalate concentrations. cambridge.orgcambridge.orggeoscienceworld.org One study reported a 55% reduction in cesium from illite following an oxalate treatment. acs.org This enhanced desorption occurs because oxalate treatment increases the number of sites accessible to ion exchange. cambridge.org The presence of oxalate enhances the ability of other common soil cations, such as sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), to exchange with and release the bound cesium. cambridge.orgresearchgate.net This suggests that oxalate alters the surface chemistry of the clay, reducing its selectivity for cesium in favor of these other ions. cambridge.org
Table 1: Effect of Oxalate Concentration on Cesium Sorption and Desorption on Illite This table is interactive. Click on the headers to sort the data.
Note: This table is a qualitative representation based on research findings. cambridge.orgcambridge.orgresearchgate.netgeoscienceworld.org Specific quantitative values depend on precise experimental conditions such as pH, background electrolyte, and initial cesium concentration.
| Oxalate Concentration | Cesium Sorption on Illite | Cesium Desorption from Illite |
| Low (e.g., < 0.4 mM) | High | Low |
| High (e.g., 0.4 - 2 mM) | Significantly Decreased | Significantly Increased |
The increased desorption of cesium from clay minerals due to oxalate has direct implications for its bioavailability in micaceous soils. cambridge.org Bioavailability, in this context, refers to the fraction of total cesium in the soil that is available for uptake by plants and other organisms. Since plant root exudates naturally contain organic acids like oxalate, the chemistry of the rhizosphere—the soil region directly surrounding plant roots—is likely to alter the availability of cesium in these soils. cambridge.orgcambridge.orggeoscienceworld.org
The mechanism behind this increased availability is linked to how oxalate affects the ion exchange sites on the illite. cambridge.orgresearchgate.net Oxalate treatments appear to increase the proportion of 'planar' exchange sites, which are not highly selective for cesium and potassium (K⁺), compared to the highly selective 'frayed-edge' sites where cesium is typically strongly bound. cambridge.orgresearchgate.netgeoscienceworld.org By promoting desorption from these less selective sites, oxalate effectively transfers more cesium ions into the soil solution, where they can be taken up by plants. cambridge.org This finding is crucial for developing phytoremediation strategies, a process that uses plants to remove contaminants from soil. cambridge.org
The presence of oxalate in soil solution can have a broader impact on the availability and mobility of essential plant nutrients. nih.gov Organic acids like oxalate can accelerate the weathering of soil minerals, a process that releases nutrients into the soil. nih.gov
Carbon Capture and Conversion Technologies
Cesium oxalate is also relevant in the field of carbon capture and utilization (CCU), where carbon dioxide (CO₂) is captured and converted into valuable chemicals.
One promising pathway for CO₂ utilization is its electrochemical reduction into products like oxalate. rsc.org This process uses electricity, ideally from renewable sources, to drive the conversion of CO₂. rsc.org The reaction generally involves the reduction of CO₂ to a CO₂ radical anion (CO₂⁻•). ucsd.edu Two of these radical anions can then couple together in solution to form the oxalate anion (C₂O₄²⁻). ucsd.edu
Cesium salts can play a role in this technology, with this compound being formed as an intermediate. The electrochemical reduction of CO₂ in the presence of cesium salts has been identified as a method for forming oxalates. While various electrode materials and catalysts are studied to improve efficiency, the fundamental process represents a potential route to transform waste CO₂ into a useful chemical feedstock. rsc.orgjst.go.jp
Beyond electrochemistry, cesium compounds are key in the thermal conversion of CO₂ to oxalate. jst.go.jprsc.org Research has shown that heating cesium carbonate (Cs₂CO₃) with CO₂ and a reducing agent like hydrogen (H₂) or carbon monoxide (CO) can produce this compound in high yields. jst.go.jprsc.org
A notable study demonstrated that reacting CO₂ and CO in the presence of cesium carbonate at elevated temperatures (380 °C) and pressures could achieve a this compound yield of up to 90.1%. jst.go.jprsc.org The large ionic radius of the cesium cation is believed to be a key reason for its high effectiveness compared to other alkali metal carbonates, as it may facilitate the coordination and activation of CO₂. rsc.org
Another proposed mechanism involves a two-step conversion process. jst.go.jp In this pathway, cesium carbonate first reacts with CO₂ and H₂ to form cesium formate (B1220265) (HCOOCs). jst.go.jp This intermediate is then reheated, causing it to convert into this compound. jst.go.jp The mechanism for this second step is thought to involve the deprotonation of the formate anion to create a carbonite anion (CO₂²⁻), which then reacts with another CO₂ molecule to form the oxalate anion. jst.go.jp Supporting the cesium carbonate on porous carbon has been shown to enhance the reaction rates and yields of these carboxylates. jst.go.jpresearchgate.net
Table 2: Selected Research Findings on this compound Synthesis from CO₂ Feedstocks This table is interactive. Click on the headers to sort the data.
Note: This table summarizes conditions from different studies and is for illustrative purposes.
| Reactants | Catalyst/Support | Temperature | Pressure | Key Finding | Reference |
| Cs₂CO₃, CO₂, CO | None | 380 °C | ~160 atm | High yield (up to 90.1%) of this compound. Cesium is more effective than other alkali metals. | rsc.org, jst.go.jp |
| Cs₂CO₃, CO₂, H₂ | Activated Carbon | - | - | Two-step process: Formate is formed first, then reheated to yield oxalate. Support enhances yield. | , jst.go.jp, researchgate.net |
| Cs₂CO₃/inert material, CO₂, H₂ | Inert material (e.g., alumina, silica) | 300 - 350 °C | 2 - 5 MPa | Sequential addition of CO₂ then H₂ can inhibit the formation of cesium formate intermediate. | google.com |
| Cesium metal, CO₂ | None | - | - | Reaction produces "cesium cesioformate" (CsCOOCs), which upon heating yields this compound and cesium metal. | osti.gov |
Applications in Metal Recovery and Separation Processes
Oxalate chemistry is a significant area of study in hydrometallurgy for its potential in creating energy-efficient and selective metal recovery and separation processes. researchgate.netacs.org The use of oxalate as a precipitating or complexing agent offers a sustainable alternative to conventional methods that rely on strong inorganic acids like sulfuric, hydrochloric, and nitric acid. researchgate.netacs.orgresearchgate.net Oxalate anions (C₂O₄²⁻) demonstrate a strong capability to bind with metal cations through chelation, forming metal-oxalate complexes with varying solubilities. researchgate.net This differential solubility is exploited to separate and recover valuable or hazardous metals from diverse sources, including industrial waste streams, spent catalysts, and nuclear waste. acs.orgresearchgate.netku.edu
Research has specifically highlighted the role of oxalic acid and oxalate precipitation in processes involving cesium, a key fission product in the nuclear fuel cycle and a valuable alkali metal. researchgate.netiancas.org.in These processes range from the recovery of cesium from industrial slag to its separation from other radionuclides in radioactive waste management. iancas.org.ingoogle.com
One notable application involves the recycling of rubidium and cesium from waste slag generated during lithium extraction. A patented process describes the concentration of strip liquors containing cesium and rubidium, followed by the addition of oxalic acid to precipitate these valuable metals as this compound and rubidium oxalate. google.com The process parameters are tightly controlled to maximize recovery. After precipitation, the oxalates are fused at high temperatures to produce carbonates, which are then dissolved for further purification. google.com
Table 1: Recovery of Cesium and Rubidium via Oxalate Precipitation from Industrial Liquors google.com
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Initial Cs Conc. in Liquor | 51 g/L | 49 g/L | 47 g/L |
| Initial Rb Conc. in Liquor | 0.025 g/L | 0.038 g/L | 0.033 g/L |
| Striking Point Temperature | 130 °C | 120 °C | 110 °C |
| Excess Oxalic Acid | 5% | 10% | 15% |
| Cooling Temperature | 25 °C | 20 °C | 30 °C |
| Fusion Temperature | Not Specified | Not Specified | 750 °C |
| Fusion Time | Not Specified | Not Specified | 5 h |
This interactive table summarizes process conditions for recovering cesium and rubidium by precipitating them with oxalic acid from waste streams.
In the context of environmental remediation, particularly concerning radioactive contamination, oxalic acid has been investigated for its effectiveness in removing cesium from contaminated materials. A study demonstrated the hydrothermal desorption of cesium from hydrobiotite, a type of weathered mica, using oxalic acid. mdpi.com The efficiency of cesium removal was found to be dependent on the concentration of the oxalic acid solution. mdpi.com Following desorption, the resulting wastewater, containing cesium and other metal ions, requires treatment. Chemical precipitation is employed as a cost-effective method to purify this wastewater. mdpi.com This involves a two-step process where other metal ions are first precipitated as insoluble hydroxides, followed by the selective precipitation of cesium ions. mdpi.com This separation is crucial for significantly reducing the volume of radioactive waste. mdpi.com
Table 2: Cesium Removal and Subsequent Wastewater Treatment mdpi.com
| Process Stage | Reagent/Method | Target Element(s) | Key Finding |
|---|---|---|---|
| Desorption | 0.15 M Oxalic Acid | Cesium (Cs) | >90% removal of Cs from contaminated hydrobiotite. |
| Wastewater Treatment (Step 1) | Calcium Hydroxide (B78521) (Ca(OH)₂) | Metal Cations | Optimal precipitation of metal hydroxides at pH 9-10. |
| Wastewater Treatment (Step 2) | Sodium Tetraphenylborate (NaTPB) | Cesium (Cs) | Selective precipitation reduces Cs concentration to <0.1 mg/L. |
This interactive table outlines the findings of a multi-stage process for cesium remediation using oxalic acid and subsequent chemical precipitation.
The separation of actinides from lanthanides is a critical and challenging aspect of managing high-level radioactive waste. researchgate.netunlv.eduresearchgate.net Oxalic acid is a widely used precipitating agent in the nuclear industry for this purpose, as it forms insoluble precipitates with most trivalent and tetravalent actinides and lanthanides. researchgate.net The controlled precipitation of actinide oxalates can be used for decontamination and, in some cases, for actinide-actinide separation. researchgate.net While cesium itself is an alkali metal, its presence as a major fission product means its separation from actinides and other fission products is a key objective in partitioning strategies for radioactive waste. iancas.org.in Chemical precipitation techniques, including those involving oxalates, are integral to these separation schemes. iancas.org.iniaea.org
The effectiveness of oxalate precipitation is influenced by various factors, including pH and the presence of other ions in the solution. researchgate.net For instance, the presence of trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺) can significantly increase the amount of oxalate required to achieve efficient precipitation of target elements. researchgate.net The pH of the solution also plays a critical role; elevating the pH can improve precipitation efficiency at lower oxalate dosages by promoting the dissociation of oxalic acid. researchgate.net
Theoretical and Computational Approaches in Cesium Oxalate Research
Quantum Chemical Simulations and Density Functional Theory (DFT)
Quantum chemical simulations, particularly those utilizing Density Functional Theory (DFT), are extensively employed to explore the electronic structure, stability, and reactivity of Cesium oxalate (B1200264) and related cesium compounds. These computational techniques offer a detailed view of molecular interactions and energetic landscapes.
Studies have leveraged collision-induced dissociation (CID) in conjunction with Density Functional Theory (DFT) to investigate the bonding energetics within clusters formed by cesium salts. researchgate.netnih.gov This research specifically examined positively charged adducts, such as [Cs(CsNO₃)(CsA)]⁺, where A represents various organic anions, including hydrogen oxalate. researchgate.netnih.gov These mixed clusters were generated using electrospray ionization mass spectrometry from methanol (B129727) solutions containing cesium nitrate (B79036) and an organic acid. researchgate.netnih.gov
The collision-induced dissociation of these clusters yielded major product ions like [Cs(CsNO₃)]⁺ and [Cs(CsA)]⁺. researchgate.netnih.gov By analyzing the branching ratios for these dissociation pathways using the Cooks' kinetic method, a quantitative order of bonding energetics (enthalpies and Gibbs free energies) between the Cs⁺ cation and the molecular salt (ion pair) CsA was established. researchgate.netnih.gov These experimentally derived relative scales of Cs⁺ affinities and basicities demonstrated consistency with values obtained from DFT calculations, providing new data on the strong interaction between the cesium cation and molecular salts like cesium hydrogen oxalate. researchgate.netnih.gov
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving oxalate formation and the role of cesium. For instance, in the base-catalyzed dehydrogenative coupling of formate (B1220265) anions to oxalates, cesium hydroxide (B78521) (CsOH) has been identified as exhibiting superior catalytic activity. chemrxiv.orgfrontiersin.orgnih.gov DFT studies suggested that the kinetic advantage observed with CsOH stems from both an increase in basicity and a destabilization of intermediate species within a Na/Cs mixed-cation system. chemrxiv.orgfrontiersin.orgnih.gov This destabilization of the initial structure, coupled with stabilization of the transition state, contributes to a reduction in activation energy barriers for the deprotonation of the formyl H atom to form carbonite species. frontiersin.org
Furthermore, theoretical analyses of the electronic structure and bonding properties of anhydrous alkali metal oxalates, based on DFT FP-LAPW calculations, have shed light on their thermal decomposition pathways. researchgate.net These studies reveal strong similarities in the electronic structure and bonding across various alkali metal oxalates, characterized by ionic-covalent bonds within the oxalate anion (with the C-C bond being the weakest) and an almost purely ionic interaction between the oxalate group and alkali metal cations. researchgate.net This understanding has led to the proposal of a probable decomposition pathway involving consecutive steps that result in the formation of carbonate anions and simultaneous cationic sublattice relaxations, explaining the relative ease of metal carbonate formation. researchgate.net
Computational studies, including those utilizing DFT, contribute significantly to understanding the adsorption of cesium species, including those potentially involving oxalate ligands, at mineral interfaces. Research on molecular models of cesium adsorption on weathered micaceous minerals, employing geometry optimization and molecular dynamics, has been crucial for environmental protection, particularly concerning radioactive ¹³⁷Cs. acs.org These studies investigate cesium adsorption at frayed edge wedges and in the interlayer region of minerals like muscovite (B576469) transforming into Al-hydroxy interlayered vermiculite. acs.org
Adsorption enthalpies derived from these simulations indicate a strong preference for the wedge environment due to enhanced electrostatic interactions. acs.org While specific studies on cesium oxalate adsorption at mineral interfaces are less common in the provided results, the broader context of cesium adsorption mechanisms on soil and clay minerals is well-studied computationally. For example, DFT vibrational analysis has been performed for oxalate complexes adsorbed on hematite (B75146) surfaces, showing that oxalate adsorption becomes stronger under more acidic conditions. uiowa.edu Moreover, multi-site adsorption models, supported by computational approaches, have been developed to quantitatively analyze the adsorption capacities of soil clay minerals for Cs(I), indicating that frayed edge sites effectively fix trace radiocesium. nih.gov
Crystal Field Theory and Molecular Orbital Calculations
Crystal Field Theory (CFT) and Molecular Orbital (MO) calculations are fundamental tools for characterizing the electronic structure and bonding in transition metal complexes, which can include this compound complexes when a transition metal ion is present.
The application of Crystal Field Theory is evident in studies investigating the electronic properties of transition metal ions doped into this compound crystals. For example, research on Cu²⁺ ions in cesium hydrogen oxalate single crystals has utilized Electron Paramagnetic Resonance (EPR) and optical absorption spectroscopy at room temperature. researchgate.netaip.orgresearchgate.netiaea.org These studies determined spin-Hamiltonian parameters (g and A) and observed an almost axially symmetric crystalline field around the Cu²⁺ ion, confirming the triclinic crystal symmetry. researchgate.netaip.orgresearchgate.netiaea.org
A key aspect of this research involved the theoretical evaluation of octahedral and tetragonal field parameters using the superposition model. researchgate.netaip.orgresearchgate.netiaea.org These parameters are crucial for understanding how the ligands surrounding the central metal ion influence its d-orbital energies. The theoretical results were supported by experimental data, highlighting the predictive power of these computational models. researchgate.netaip.orgresearchgate.netiaea.org
Beyond field parameters, Molecular Orbital calculations are employed to characterize the intrinsic bonding nature within complexes. In the studies involving Cu²⁺ ions in cesium hydrogen oxalate, molecular orbital bonding coefficients were derived from EPR and optical data. researchgate.netaip.orgresearchgate.netiaea.org These coefficients provide insights into the degree of covalency between the metal ion and the oxalate ligands.
Theoretical Studies on Electronic and Structural Properties of Alkali Oxalates
Theoretical and computational methods have played a crucial role in understanding the intricate electronic and structural properties of alkali metal oxalates, including this compound. These studies often employ advanced quantum chemical techniques such as Density Functional Theory (DFT), full-potential linearized augmented plane wave (FP-LAPW) methods, and high-accuracy composite methods like CCSD(T) and G4 rsc.orgresearchgate.netresearchgate.netresearchgate.net. Such approaches provide detailed insights into bonding characteristics, molecular conformations, and reaction mechanisms that are challenging to probe solely through experimental means.
Electronic Structure and Bonding Properties
Theoretical investigations consistently reveal a distinct bonding nature within alkali metal oxalates. The bonding within the oxalate anion (C₂O₄²⁻) itself is predominantly covalent, encompassing the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. However, the interaction between the oxalate anion and the alkali metal cations is characterized by a strong ionic character researchgate.netresearchgate.net. Studies utilizing Bader's Quantum Theory of Atoms in Molecules (QTAIM) and Cioslowski and Mixon's topological bond orders have provided detailed electron density analyses, confirming this ionic-covalent duality researchgate.netresearchgate.net.
A significant finding from these theoretical calculations is that the C-C bond within the oxalate anion is often identified as the weakest bond in the entire structure researchgate.netresearchgate.netresearchgate.net. This characteristic has implications for understanding the thermal decomposition pathways of these compounds, where the breaking of this bond is often the initial step researchgate.netresearchgate.net. The electronic structure near the Fermi energy for these compounds is typical of ionic materials researchgate.net.
Structural Properties and Oxalate Anion Conformation
The conformation of the oxalate anion is a key aspect explored through theoretical studies, revealing a notable trend across the alkali metal series. While lighter alkali metal oxalates, such as potassium oxalate (K₂C₂O₄), tend to exhibit a planar oxalate anion with D₂h symmetry in the solid state, heavier alkali metal oxalates, including rubidium oxalate (Rb₂C₂O₄) and this compound (Cs₂C₂O₄), adopt a staggered or non-planar conformation, typically with D₂d, C₂, or Cₛ symmetry rsc.orgresearchgate.netwalisongo.ac.idacs.orgmpg.de.
This transition from planar to staggered conformation is attributed to the increasing atomic number of the interacting alkali metal, which influences the strength of the binding interaction and reduces the Coulombic repulsion between the two carboxylate groups within the oxalate scaffold rsc.orgresearchgate.netwalisongo.ac.id. For instance, theoretical calculations show that the lowest energy lithium oxalate (LiOx⁻) complex is planar, sodium oxalate (NaOx⁻) is slightly twisted, and potassium oxalate (KOx⁻) can exist in both twisted and staggered conformations that are close in energy. In contrast, rubidium oxalate (RbOx⁻) and this compound (CsOx⁻) are predominantly staggered, mirroring their crystalline counterparts researchgate.net.
Gaussian calculations and DFT methods are frequently employed to predict the vibrational wavenumbers of both planar and non-planar oxalate structures, aiding in the assignment and interpretation of experimental infrared (IR) and Raman spectra researchgate.netwalisongo.ac.id.
The crystal structure of anhydrous this compound (Cs₂C₂O₄) has been determined to be monoclinic with space group P2₁/c acs.org. Its lattice parameters are presented below:
Table 1: Lattice Parameters of Anhydrous this compound (Cs₂C₂O₄)
| Parameter | Value (Å) | Angle (°) | Reference |
| a | 6.62146(5) | acs.org | |
| b | 11.00379(9) | acs.org | |
| c | 8.61253(7) | acs.org | |
| β | 97.1388(4) | acs.org | |
| Space Group | P2₁/c | acs.org | |
| Z | 4 | acs.org |
Note: This table is a static representation of data. In an interactive environment, values could be sortable or filterable.
Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) calculations have been instrumental in elucidating reaction mechanisms involving alkali metal oxalates. For example, DFT studies have shed light on the base-promoted dehydrogenative coupling of formate anions to form oxalate frontiersin.orgnih.govchemrxiv.org. These studies highlight the significant role of alkali metal cations, including Cs⁺, in influencing the reaction's kinetics and the thermodynamic stability of both intermediate species and final oxalate products frontiersin.orgnih.govchemrxiv.org. Specifically, cesium hydroxide (CsOH) has demonstrated high reactivity in promoting oxalate formation, a kinetic advantage attributed to increased basicity and intermediate destabilization in mixed-cation systems frontiersin.orgnih.govchemrxiv.org. Furthermore, theoretical electronic structure calculations have complemented experimental studies on the reduction of carbon dioxide to oxalate involving alkali metal anions, providing a deeper understanding of the critical steps in these reductive processes rsc.org.
Table 2: Summary of Oxalate Anion Conformation in Solid Alkali Oxalates from Theoretical and Experimental Studies
| Alkali Metal Oxalate | Chemical Formula | Conformation | Symmetry | Key References |
| Potassium Oxalate | K₂C₂O₄ | Planar | D₂h | researchgate.netwalisongo.ac.idacs.orgmpg.de |
| Rubidium Oxalate | Rb₂C₂O₄ | Staggered | P2₁/c (α-form), Pbam (β-form) | researchgate.netacs.orgmpg.de |
| This compound | Cs₂C₂O₄ | Staggered | P2₁/c | researchgate.netwalisongo.ac.idacs.orgmpg.de |
Note: This table is a static representation of data. In an interactive environment, values could be sortable or filterable.
Comparative Studies with Alkali Metal Oxalate Analogs
Structural and Conformational Differences Across Alkali Metal Oxalates
The crystal structures of alkali metal oxalates exhibit significant variations influenced by the size of the cation. A key distinction lies in the conformation of the oxalate (B1200264) anion (C₂O₄²⁻). In the solid state, this anion can adopt either a planar or a staggered (non-planar) conformation.
Investigations using high-resolution synchrotron and X-ray powder patterns have revealed a clear trend down the group. For potassium oxalate (K₂C₂O₄), the oxalate anion is planar. acs.orgnih.gov In contrast, cesium oxalate (Cs₂C₂O₄) features a staggered oxalate anion, which was the first definitive proof of such a conformation in the solid state. acs.orgnih.gov This structural evolution from a planar to a staggered conformer is correlated with the increasing atomic number and size of the alkali metal. rsc.orgrsc.org
Rubidium oxalate (Rb₂C₂O₄) is particularly interesting as it displays polymorphism at room temperature, co-existing in two forms. acs.orgnih.gov One polymorph (β-Rb₂C₂O₄) is isostructural with potassium oxalate and contains a planar anion, while the other (α-Rb₂C₂O₄) is isostructural with this compound, containing a staggered anion. acs.orgnih.gov
The structural differences extend to the crystal systems. Potassium oxalate crystallizes in the orthorhombic system, whereas this compound adopts a monoclinic structure. acs.orgnih.gov These structural variations are not merely due to packing effects but are also influenced by the intrinsic nature of the interaction between the metal cation and the oxalate anion. rsc.org As the cation becomes larger and the bonding more ionic (from Li to Cs), there is less covalent interaction, which allows the oxalate anion to twist towards its most stable staggered configuration to lessen internal Coulombic repulsion. rsc.org
Structural Comparison of Anhydrous Alkali Metal Oxalates
| Compound | Chemical Formula | Crystal System | Space Group | Oxalate Anion Conformation |
|---|---|---|---|---|
| Potassium Oxalate | K₂C₂O₄ | Orthorhombic | Pbam | Planar |
| Rubidium Oxalate (α-form) | α-Rb₂C₂O₄ | Monoclinic | P2₁/c | Staggered |
| Rubidium Oxalate (β-form) | β-Rb₂C₂O₄ | Orthorhombic | Pbam | Planar |
| This compound | Cs₂C₂O₄ | Monoclinic | P2₁/c | Staggered |
Cation Size Effects on Lattice Energy, Solubility, and Thermal Stability
The radius of the alkali metal cation plays a crucial role in determining the physical properties of the corresponding oxalates, including lattice energy, solubility, and thermal stability.
Lattice Energy: The lattice energy is the energy released when gaseous ions combine to form an ionic solid, and it is a measure of the strength of the electrostatic forces. pearson.com For alkali metals, as the ionic radius increases down the group (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺), the internuclear distance between the cation and the oxalate anion increases. gauthmath.comlibretexts.org According to the principles of electrostatics, this greater separation results in a weaker attraction between the ions. pearson.com Consequently, the lattice energy of alkali metal oxalates is expected to decrease from lithium oxalate to this compound. gauthmath.com
Solubility: The solubility of ionic salts in water depends on a balance between the lattice energy (which must be overcome) and the hydration energy of the ions (the energy released when ions are solvated by water molecules). Generally, compounds of alkali metals are more soluble than their alkaline earth metal counterparts. doubtnut.com For alkali metal oxalates, the trend is not straightforward. Disodium oxalate is noted to be less soluble than other alkali oxalates. unicamp.br This is explained by Brown's theory, which suggests that the most stable (and thus less soluble) solids form when the cation and anion have closely matching opposite bond valences. unicamp.br In contrast, this compound is recognized for its high solubility in water.
Thermal Stability: Upon heating, alkali metal oxalates decompose. Studies involving differential thermal analysis (DTA) and thermogravimetric analysis (TGA) show that these compounds typically decompose to form the corresponding alkali metal carbonate and carbon monoxide. nih.gov The thermal stability is influenced by the cation. For instance, thermal analyses have been conducted on rubidium and this compound monohydrates to determine their decomposition pathways. rsc.org The high-temperature phases of potassium, rubidium, and cesium oxalates have been crystallographically characterized, indicating a sequence of structural changes before final decomposition. nih.gov
Properties of Alkali Metal Oxalates
| Property | Trend from Li⁺ to Cs⁺ | Governing Factor |
|---|---|---|
| Cationic Radius | Increases | Addition of electron shells |
| Lattice Energy | Decreases | Increased internuclear distance, weaker electrostatic attraction |
| Solubility in Water | Complex; this compound is highly soluble | Balance of lattice energy and hydration energy |
| Thermal Decomposition Product | Metal Carbonate (M₂CO₃) | Decomposition of the oxalate anion |
Comparative Analysis of Reactivity and Catalytic Performance
Alkali metal oxalates, particularly this compound, have emerged as important reagents and precursors in modern chemistry, notably in catalysis.
In the field of visible light photoredox catalysis, alkyl cesium oxalates are used as stable, solid precursors to generate alkyl radicals from alcohols. escholarship.org These cesium salts are noted for being bench-stable, non-hygroscopic, and easy to handle, which offers advantages over the corresponding unstable alkyl hydrogen oxalates. escholarship.org While oxalates of other alkali metals like lithium, sodium, and potassium can perform comparably in certain reactions, cesium oxalates are often chosen for development due to their favorable physical properties, such as solubility, across a wide range of substrates. princeton.edu These properties facilitate their use in radical deoxychlorination reactions to synthesize complex alkyl chlorides under mild conditions. acs.org
The nature of the alkali metal cation also influences reactivity in other contexts. In the base-promoted dehydrogenative coupling of formates to produce oxalates, cesium hydroxide (B78521) (CsOH) exhibits high reactivity. nih.govresearchgate.net Density functional theory (DFT) calculations suggest this kinetic advantage stems from increased basicity and the destabilization of intermediates in mixed-cation systems. nih.govresearchgate.net
Furthermore, the degree of CO₂ activation by alkali metals in the formation of oxalates is highest for lithium and systematically decreases down the group to cesium. rsc.orgrsc.org This is correlated to the strength of the binding interaction between the metal and CO₂. rsc.orgrsc.org
Distinctions in Crystal Growth and Phase Behavior
The crystal growth and phase behavior of alkali metal oxalates are directly linked to the identity of the cation, leading to significant differences in polymorphism and high-temperature phases.
As established, rubidium oxalate exists as two distinct polymorphs at ambient temperature, one with a structure analogous to potassium oxalate and the other to this compound. acs.orgnih.gov This polymorphism highlights the fine energetic balance between different crystal packing arrangements for the rubidium cation.
The behavior of these salts at elevated temperatures reveals further distinctions. Investigations using X-ray powder diffraction have characterized a series of high-temperature phases for potassium, rubidium, and cesium oxalates before their decomposition. nih.gov For these three oxalates, the high-temperature phases exhibit the same sequence of basic structures, which are related to the AlB₂ and Ni₂In arrangement types. nih.gov This indicates that despite differences at room temperature, their structures converge at higher temperatures due to order-disorder phenomena. nih.gov
The following phases have been crystallographically characterized in order of decreasing temperature:
α-phases (for K, Rb, Cs) in the hexagonal P6₃/mmc space group. nih.gov
β-phases (for Rb, Cs) in the orthorhombic Pnma space group. nih.gov
γ-phases (for Rb, Cs) in the monoclinic P2₁/c space group. nih.gov
δ-phases (for K, Rb) in the orthorhombic Pbam space group. nih.gov
This complex phase behavior underscores the sensitivity of the crystal structure to both cation size and temperature, influencing the material's properties during crystal growth and thermal processing.
Future Directions in Cesium Oxalate Research
Advancements in Sustainable Synthesis Methods
A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing cesium oxalate (B1200264), particularly those that utilize renewable feedstocks or reduce energy consumption.
One of the most promising areas is the use of carbon dioxide (CO₂) as a direct feedstock. jst.go.jp Research has demonstrated that cesium carbonate (Cs₂CO₃) can act as an effective promoter for the thermal conversion of CO₂ into oxalate. jst.go.jpresearchgate.net Studies investigating the reaction of Cs₂CO₃ with CO₂ and hydrogen (H₂) have shown the formation of cesium oxalate, with cesium formate (B1220265) as a key intermediate. jst.go.jp To overcome challenges like low yield and difficult product recovery, researchers are exploring the use of porous support materials. jst.go.jp Supporting cesium carbonate on activated carbon (AC), for example, has been shown to significantly enhance the reaction rate and the yield of total carboxylates (formate and oxalate). jst.go.jp
Future work will likely focus on optimizing this process. A two-step conversion, where cesium carbonate is first converted to formate and then reheated under a CO and CO₂ atmosphere, has been proposed to increase the final oxalate yield. jst.go.jpresearchgate.net This method, particularly when carried out in a gas-flow reactor, can increase the oxalate fraction to over 70%. researchgate.net
Table 1: Effect of Support Material on Carboxylate Synthesis from Cs₂CO₃ and CO₂/H₂ Conditions: Cs₂CO₃ (2.0 mmol), Support (1.0 g), CO₂:H₂ = 16:16 atm, 320°C, 5 min. Data sourced from Asano et al. jst.go.jp
| Support Material | Total Carboxylate Yield (%) | Oxalate Fraction in Carboxylates (%) |
| None | 41.5 | 38.8 |
| Activated Carbon (AC) | 90.1 | 4.7 |
| Silica (SiO₂) | 65.2 | 8.1 |
| Alumina (γ-Al₂O₃) | 51.7 | 10.2 |
Electrochemical methods also represent a significant frontier. jst.go.jp The electrochemical reduction of CO₂ to produce oxalates is an active area of research, often employing transition metal complexes as catalysts. jst.go.jp While many of these processes are not yet viable for industrial-scale production due to the complexity and cost of the catalysts and solvents, they point towards a future of direct, electricity-driven synthesis from CO₂. jst.go.jpnih.gov The "OCEAN" project, part of the European Horizon 2020 initiative, is one such research program aiming to develop a continuous process from CO₂ to oxalic acid and its derivatives, highlighting the international interest in this sustainable pathway. jst.go.jpresearchgate.net
Further research into the dehydrogenative coupling of formates to produce oxalates is also warranted. Studies have shown that cesium hydroxide (B78521) (CsOH) exhibits high reactivity as a base catalyst in this process, outperforming other alkali metal hydroxides and carbonates. frontiersin.org Density Functional Theory (DFT) calculations are being used to understand the kinetic advantages of using cesium, suggesting that it helps to destabilize reaction intermediates, thereby speeding up the conversion to oxalate. frontiersin.org
Novel Applications in Emerging Technologies
The unique properties of this compound are paving the way for its use in a range of cutting-edge technologies, from materials science to advanced electronics.
In materials science , this compound serves as a valuable precursor for creating advanced materials. Its thermal stability makes it suitable for producing cesium oxide (Cs₂O), a component in specialty glasses and ceramics for high-temperature applications. Its optical properties also make it a candidate for fabricating photonic devices and sensors. A significant emerging application is in the field of perovskite nanocrystals (NCs). Research has shown that using an antioxidative tin(II) oxalate (SnC₂O₄) precursor can improve the stability of cesium tin iodide (CsSnI₃) perovskite nanocrystals. researchgate.net The oxalate ion in the precursor plays a crucial role by inhibiting the oxidation of Sn(II) and passivating the surface of the resulting nanocrystals, which is a critical step for developing stable, lead-free perovskites for optoelectronic devices like LEDs and solar cells. researchgate.netfrontiersin.org
The field of catalysis continues to be a major direction for this compound research. Its solubility and stability make it a preferred reagent in photoredox catalysis. It has been successfully used to generate carbon-centered radicals from alcohols for various chemical transformations. researchgate.net Recent studies have detailed a radical deoxychlorination reaction where cesium oxalates, derived from alcohols, are converted into valuable hindered secondary and tertiary alkyl chlorides. researchgate.net This method shows good tolerance for various functional groups and offers a complementary approach to traditional methods. researchgate.net
Table 2: Selected Radical Transformations Using Cesium Oxalates Data sourced from multiple studies in organic synthesis. researchgate.netresearchgate.net
| Transformation | Reactant | Key Reagents | Product | Significance |
| Deoxychlorination | This compound | Photoredox Catalyst, Chlorine Source | Alkyl Chloride | Synthesis of hindered alkyl chlorides |
| Deoxyfluorination | This compound | Photoredox Catalyst, Selectfluor® | Alkyl Fluoride | Access to tertiary alkyl fluorides |
| Deoxyalkynylation | This compound | Photochemistry, Ethynyl Benziodoxolones (EBXs) | Alkyne | Conversion of tertiary alcohols to alkynes |
| Amino Acid Synthesis | Oxalate Ester | Photoredox Catalyst, Chiral Imine | Unnatural α-amino acid | Asymmetric, atom-economical synthesis |
Further emerging applications include:
Printed Electronics : While research has focused on silver oxalate for conductive inks, the principles could be extended to other metal oxalates for creating components in flexible and wearable electronic devices. rit.edu
Radiation Detection : Cesium compounds are used in scintillation materials for detecting ionizing radiation. chemimpex.com Future research could explore the direct use of this compound in the synthesis of these critical materials for medical imaging and nuclear safety. chemimpex.com
Nanoparticle Synthesis : this compound has been used as a precursor in the microwave-assisted synthesis of cesium-doped zinc oxide (Cs₂ZnO₂) nanoparticles. jmbfs.org These nanoparticles are being investigated for therapeutic applications, including as anti-inflammatory and anticancer agents, demonstrating a crossover into nanomedicine. jmbfs.org
Interdisciplinary Research Frontiers
The future of this compound research lies at the intersection of chemistry, materials science, physics, and environmental science. These interdisciplinary frontiers promise to unlock new functionalities and applications for the compound.
Nanotechnology : The link between this compound and nanotechnology is rapidly strengthening. Its role as a precursor for perovskite nanocrystals and doped metal oxide nanoparticles is just the beginning. researchgate.netjmbfs.orgamericanelements.com Future work could explore the controlled thermal or mechanical decomposition of this compound to produce cesium-containing nanoparticles with unique catalytic, optical, or electronic properties, similar to how silver oxalate is used to create silver nanoparticles. researchgate.net This opens up possibilities in areas like catalysis, antimicrobial coatings, and quantum dots. chemimpex.comresearchgate.net
Computational Chemistry : The use of computational tools like Density Functional Theory (DFT) is becoming indispensable for guiding experimental research. frontiersin.org As seen in the study of formate-to-oxalate conversion, DFT can elucidate reaction mechanisms and predict the effects of different catalysts and conditions. frontiersin.org Future interdisciplinary work will involve a tighter feedback loop between computational modeling and laboratory synthesis to design more efficient synthetic routes and to predict the properties of novel this compound-derived materials before they are created.
Environmental and Green Chemistry : The synthesis of oxalates from CO₂ positions cesium carbonate, and by extension this compound, at the forefront of carbon capture and utilization (CCU) technologies. jst.go.jp Interdisciplinary research combining chemical engineering, materials science, and environmental science will be essential to develop and scale up these processes. jst.go.jpresearchgate.net This research frontier addresses the critical need to convert greenhouse gases into valuable chemical products, with cesium compounds playing a key role as promoters or intermediates. jst.go.jp
Biomineralization and Medical Science : While not a direct application of synthetic this compound, research into oxalate-containing biominerals (phytoliths) in plants and their effects on human and animal health provides a broader context. uniag.skresearchgate.net This research, which spans agriculture, ecology, and medicine, could inspire new bio-inspired materials or methods. For example, understanding how organisms control oxalate crystallization could inform strategies for preventing kidney stones or designing new materials. uniag.skfrontiersin.orgacs.org
Q & A
Basic: What are the established protocols for synthesizing high-purity cesium oxalate in laboratory settings?
Methodological Answer:
this compound is typically synthesized via stoichiometric precipitation by reacting cesium carbonate (Cs₂CO₃) with oxalic acid (H₂C₂O₄) in aqueous medium. Key steps include:
- Precipitation: Adjust molar ratios to ensure complete neutralization (e.g., 1:1 molar ratio of Cs₂CO₃ to H₂C₂O₄).
- Purification: Recrystallize the product using ethanol-water mixtures to remove impurities like unreacted precursors or byproducts.
- Characterization: Validate purity via X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
